Ibezapolstat hydrochloride

Clostridioides difficile CDI Sustained Clinical Cure

CDI research demands tool compounds with validated target engagement and clinical-stage efficacy data, yet few combine mechanism-driven selectivity with published Phase 2 outcomes. Ibezapolstat hydrochloride addresses this gap as a competitive DNA PolC inhibitor (Ki=0.325 μM) with Gram-Positive Selective Spectrum (GPSS®) activity. • 100% sustained clinical cure in Phase 2a segment; high luminal fecal concentrations (2,000 µg/g) enable GI-targeted pharmacokinetic studies. • Maintains MIC90 of 8 µg/mL against multi-drug resistant C. difficile strains; no cross-resistance with vancomycin or fidaxomicin. • Validated microbiome-sparing positive control; preserves Actinomycetota vs. fidaxomicin in humanized mouse models, enabling dysbiosis benchmark studies.

Molecular Formula C18H21Cl3N6O2
Molecular Weight 459.8 g/mol
CAS No. 1275582-98-3
Cat. No. B15188419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbezapolstat hydrochloride
CAS1275582-98-3
Molecular FormulaC18H21Cl3N6O2
Molecular Weight459.8 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl.Cl
InChIInChI=1S/C18H20Cl2N6O2.ClH/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25;/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27);1H
InChIKeyRNBLTEKVVQGCIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibezapolstat Hydrochloride (ACX-362E): A First-in-Class DNA Pol IIIC Inhibitor for Targeted CDI Research


Ibezapolstat hydrochloride (CAS: 1275582-98-3) is a first-in-class, orally active bacterial DNA polymerase IIIC (PolC) inhibitor [1]. It is a guanine analogue specifically developed for the research and treatment of Clostridioides difficile infection (CDI) [1]. As a Gram-Positive Selective Spectrum (GPSS®) antibiotic, it targets low G+C content Gram-positive bacteria, including C. difficile, with a mechanism of action distinct from standard-of-care therapies [2][3]. Its poor systemic absorption results in high luminal concentrations within the gastrointestinal tract, the primary site of CDI pathology [4].

Why Ibezapolstat Hydrochloride Cannot Be Replaced by Generic Anti-CDI Antibiotics Like Vancomycin or Fidaxomicin


Substituting ibezapolstat with generic alternatives like oral vancomycin or fidaxomicin is not scientifically equivalent due to fundamental differences in their mechanisms of action and downstream biological consequences. Vancomycin is a broad-spectrum glycopeptide that disrupts cell wall synthesis, while fidaxomicin is a narrow-spectrum macrolide inhibiting bacterial RNA polymerase [1]. In contrast, ibezapolstat is the only agent that targets the Gram-positive-specific replicative enzyme PolC, acting as a competitive inhibitor of dGTP incorporation during DNA synthesis [2]. This unique mode of action directly translates into a distinct, quantifiable impact on the gut microbiome and the crucial metric of sustained clinical cure—the prevention of disease recurrence—which is the primary challenge in CDI management. These differential effects are supported by head-to-head clinical and preclinical data, demonstrating that ibezapolstat is not a substitute but a distinct pharmacological entity with a novel therapeutic profile.

Quantitative Differentiation of Ibezapolstat Hydrochloride from Standard-of-Care CDI Therapies


Superior Sustained Clinical Cure Rates vs. Vancomycin and Fidaxomicin

In a Phase 2b randomized, double-blind, active-controlled trial, ibezapolstat achieved a 100% sustained clinical cure rate in patients who initially achieved clinical cure, compared to literature-reported sustained cure rates of 42-71% for vancomycin and 67% for fidaxomicin [1][2]. This indicates a markedly lower recurrence rate following successful initial treatment, a critical unmet need in CDI management.

Clostridioides difficile CDI Sustained Clinical Cure Clinical Trial Phase 2b

Maintained Potency Against Multi-Drug Resistant C. difficile Strains

Ibezapolstat's activity is not compromised by pre-existing resistance to other standard anti-CDI antibiotics. Against a panel of 59 C. difficile strains with reduced susceptibility to metronidazole, vancomycin, or fidaxomicin, ibezapolstat maintained consistent MIC50/MIC90 values of 4/8 µg/mL, which were comparable to its activity against fully susceptible wild-type strains [1]. In contrast, comparator antibiotics showed elevated MICs or reduced killing against non-susceptible strains [1][2].

Antimicrobial Resistance MIC C. difficile Multidrug Resistance In Vitro

Preservation of Gut Microbiome Diversity: A Differentiated Profile from Fidaxomicin

In a humanized mouse model of CDI, ibezapolstat treatment resulted in significantly less perturbation to the gut microbiome compared to vancomycin and metronidazole. Crucially, it also showed a distinct and potentially more favorable impact on bacterial phyla recovery compared to fidaxomicin [1]. While both ibezapolstat and fidaxomicin increased the relative abundance of Bacteroidota, only ibezapolstat led to an increase in Actinomycetota, a phylum associated with beneficial gut health [1]. This difference was significant enough to allow for statistical differentiation between the two antibiotic-treated groups [1].

Microbiome Dysbiosis Gut Microbiota CDI Preclinical Model

Gut-Selective Pharmacokinetics: High Luminal Exposure with Minimal Systemic Absorption

Ibezapolstat exhibits a highly favorable gut-selective pharmacokinetic profile. In a Phase 1 multiple ascending dose study, ibezapolstat achieved high and sustained stool concentrations of 2000 µg/g by Day 2 of dosing, while systemic exposure was minimal [1]. This profile contrasts with agents like metronidazole, which has significant systemic absorption, and is ideal for a luminal pathogen like C. difficile, maximizing target site exposure while minimizing potential for systemic adverse events [1].

Pharmacokinetics ADME Gut-Selective Stool Concentration Phase 1

Strategic Applications for Ibezapolstat Hydrochloride in CDI Research and Development


Investigating Mechanisms to Prevent Recurrent Clostridioides difficile Infection (rCDI)

Researchers aiming to understand and prevent CDI recurrence can utilize ibezapolstat as a tool compound. Its 100% sustained clinical cure rate in a Phase 2b trial, contrasted with the high recurrence rates of vancomycin (29-58% lower) and fidaxomicin [1], provides a unique benchmark for studying the host-microbiome dynamics that confer long-term protection. In vivo models using ibezapolstat can help dissect the specific microbiome signatures and bile acid metabolism pathways associated with colonization resistance, leading to new therapeutic strategies [1][2].

Development of Next-Generation Gut-Selective Antibiotics

Ibezapolstat serves as a valuable scaffold and pharmacological standard for the development of novel gut-selective antibiotics. Its unique mechanism as a DNA PolC inhibitor, combined with its favorable ADME profile characterized by minimal systemic exposure and high fecal concentrations (2000 µg/g) [3], makes it an ideal benchmark for optimizing new chemical entities with similar Gram-positive selective spectra. Studies elucidating its structural interactions with PolC provide a rational basis for medicinal chemistry efforts to improve upon its potency and spectrum [4].

Reference Standard for Microbiome-Sparing Antibiotic Assays

In preclinical and clinical studies evaluating the impact of antibiotics on the gut microbiome, ibezapolstat can be used as a positive control for a narrow-spectrum, microbiome-sparing agent. Its differential impact on key bacterial phyla, such as the preservation of Actinomycetota compared to fidaxomicin in humanized mouse models [2], provides a validated, quantitative benchmark. This allows researchers to calibrate assays measuring alpha- and beta-diversity and assess the dysbiosis potential of new or existing antibiotic candidates.

Research on Overcoming Antimicrobial Resistance in C. difficile

Given the emergence of resistance to vancomycin and fidaxomicin, ibezapolstat is a critical tool for studying resistance mechanisms and developing combination therapies. Its maintained in vitro potency against multi-drug resistant C. difficile strains (MIC90 of 8 µg/mL irrespective of resistance to other drug classes) demonstrates a lack of cross-resistance [5]. Researchers can use ibezapolstat in checkerboard assays and time-kill studies to explore synergistic combinations that could overcome resistance or further suppress the emergence of de novo resistance to standard therapies.

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